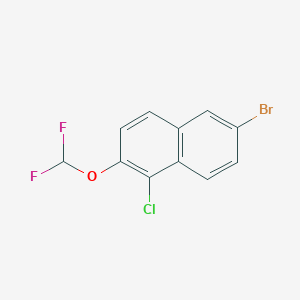

![molecular formula C14H9F3O2 B6293939 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 2379322-38-8](/img/structure/B6293939.png)

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

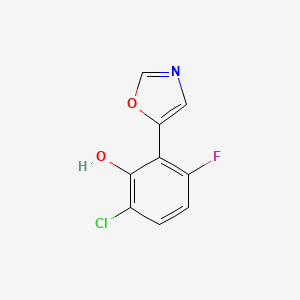

The compound “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Molecular Structure Analysis

The molecular structure of similar compounds like “4-(Trifluoromethoxy)biphenyl” has been analyzed . The molecular formula for “4-(Trifluoromethoxy)biphenyl” is C13H9F3O, with an average mass of 238.205 Da and a monoisotopic mass of 238.060547 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “4-(Trifluoromethoxy)biphenyl” have been analyzed . It has a density of 1.2±0.1 g/cm3, a boiling point of 264.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación

Liquid Crystal Materials

This compound is used in the synthesis of new-generation liquid crystal materials for application in the infrared region . The synthesized group includes compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core . These materials have unique infrared properties due to the lack of aliphatic protons in the molecular structure .

Trifluoromethoxylation Reagents

The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Building Block for New Materials

Ligand for Metal Complexes

Inhibitor in Inflammatory Cell Model

A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative could inhibit NO production in an inflammatory cell model .

Reducer in Oxidative Stress Cell Model

The same derivative mentioned above could also reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .

Safety and Hazards

Direcciones Futuras

A study on new-generation liquid crystal materials for application in the infrared region presents 13 new organic compounds with self-assembling behavior, which includes compounds based on 4′-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core . This suggests potential future directions for the use of “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde” in similar applications.

Mecanismo De Acción

Target of Action

A structurally similar compound, 2-({[2,3,5,6-tetrafluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopenta-1,3-diene-1-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells.

Mode of Action

The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds has been shown to decrease the homo and lumo energy levels . This could potentially affect the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of electrochromic materials , indicating potential effects on electron transfer pathways.

Result of Action

Related compounds have been shown to display various colors from reduced to oxidized states , suggesting that this compound may also exhibit electrochromic behavior.

Action Environment

The stability and cell uptake ability of related fluorinated compounds have been reported , suggesting that similar properties may be observed for this compound.

Propiedades

IUPAC Name |

2-phenyl-5-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYQHGORSARJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

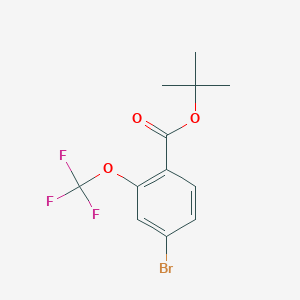

Molecular Formula |

C14H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)

![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)

![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)